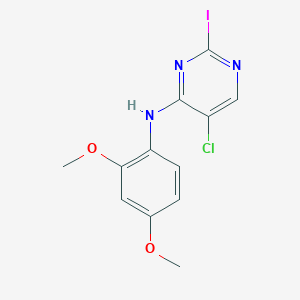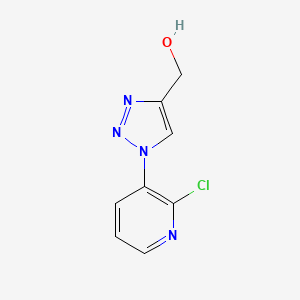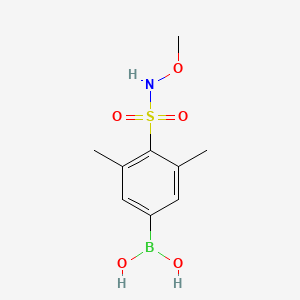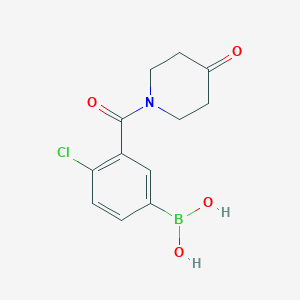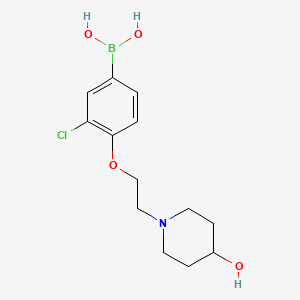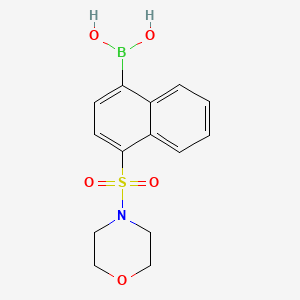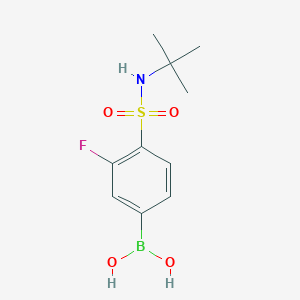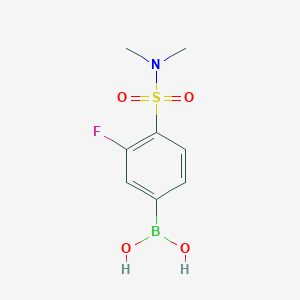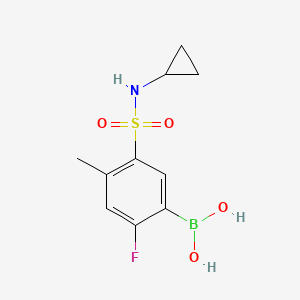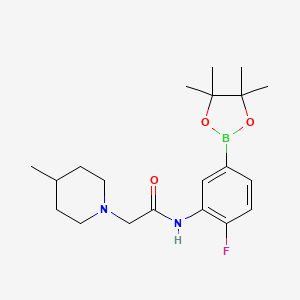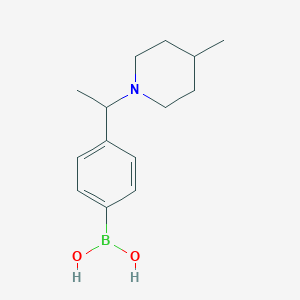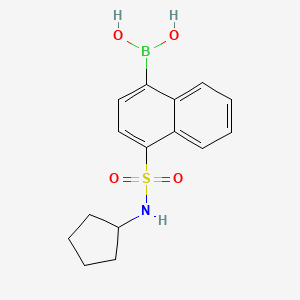
(4-(N-cyclopentylsulfamoyl)naphthalen-1-yl)boronic acid
Overview
Description
Scientific Research Applications
Environmental Science and Analytical Chemistry
Chemical Fingerprinting and Environmental Analysis Boronic acid compounds, including derivatives of naphthalene, have been utilized in environmental science for chemical fingerprinting and the analysis of environmental samples. These compounds assist in distinguishing industrially derived contaminants from naturally occurring substances, helping in the assessment of environmental pollution and the development of remediation strategies. For example, research highlights the importance of boron-containing species in environmental forensics, particularly for distinguishing sources of oil sands process water contamination (Headley et al., 2013).
Medicinal Chemistry and Drug Discovery
Boronic Acid Drugs Development The unique chemical properties of boronic acids, including their ability to form reversible covalent bonds with biomolecules, have been exploited in the development of new drugs. Boronic acid-based compounds have been approved for therapeutic uses and are being explored for their potential in treating various diseases due to their ability to enhance drug potency and improve pharmacokinetics (Plescia & Moitessier, 2020).
Materials Science and Chemistry
Boronic Acids in Organic Electronics Boronic acid derivatives, including those based on naphthalene, have found applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). These compounds are investigated for their potential as metal-free infrared emitters, leveraging their tunable electronic properties for use in various optoelectronic devices (Squeo & Pasini, 2020).
Biosensors and Analytical Tools
Boronic Acid-Based Sensors Boronic acid compounds, including naphthalene derivatives, have been employed in the creation of chemical sensors for the detection of various biological and chemical analytes. These sensors utilize the reversible binding capabilities of boronic acids to detect substances like sugars and ions, demonstrating the versatility of boronic acid compounds in analytical chemistry (Bian et al., 2019).
properties
IUPAC Name |
[4-(cyclopentylsulfamoyl)naphthalen-1-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO4S/c18-16(19)14-9-10-15(13-8-4-3-7-12(13)14)22(20,21)17-11-5-1-2-6-11/h3-4,7-11,17-19H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVGHXMORPHMEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC3CCCC3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(N-cyclopentylsulfamoyl)naphthalen-1-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



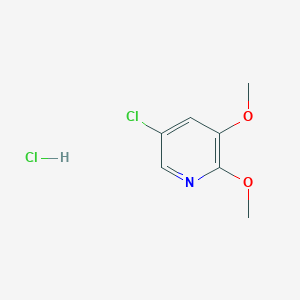
![6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1434215.png)
